FXR Antagonist Potency Comparison Against Lead Compound 1
The class-leading FXR antagonist in the published 1,2,4-oxadiazole piperidine series is compound 1, which bears an N-methyl substituent and demonstrates an IC50 of 0.58 μM against FXR [1]. The target compound CAS 2034535-30-1, featuring an N-benzoyl substituent, represents a structurally distinct N-substitution motif. No direct head-to-head FXR antagonism data for CAS 2034535-30-1 have been identified in the accessible primary literature. SAR trends in the series indicate that increased steric bulk on the piperidine nitrogen (e.g., benzyl vs. methyl) can modulate both FXR potency and PXR selectivity [1], suggesting that the target compound's N-benzoyl group may confer a differentiated pharmacological profile, but this remains unquantified.
| Evidence Dimension | FXR antagonism (IC50) |
|---|---|
| Target Compound Data | Not available in the open literature |
| Comparator Or Baseline | Compound 1 (N-methyl-1,2,4-oxadiazole piperidine); IC50 = 0.58 μM |
| Quantified Difference | Cannot be calculated due to absence of target data |
| Conditions | FXR transactivation assay in HepG2 cells [1] |
Why This Matters
Without target-specific IC50 data, selection must rely on structural analogy and the known SAR principle that N-benzoyl substitution diverges from N-alkyl substitutions in FXR binding interactions.
- [1] Finamore, C.; Festa, C.; Fiorillo, B.; Di Leva, F. S.; Roselli, R.; Marchianò, S.; Biagioli, M.; Spinelli, L.; Fiorucci, S.; Limongelli, V.; Zampella, A.; De Marino, S. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules 2023, 28 (6), 2840. View Source
